1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638146
InChI: InChI=1S/C9H13N3.2ClH/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12;;/h6-7,10H,1-5H2;2*1H
SMILES:
Molecular Formula: C9H15Cl2N3
Molecular Weight: 236.14 g/mol

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

CAS No.:

Cat. No.: VC17638146

Molecular Formula: C9H15Cl2N3

Molecular Weight: 236.14 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride -

Specification

Molecular Formula C9H15Cl2N3
Molecular Weight 236.14 g/mol
IUPAC Name 1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride
Standard InChI InChI=1S/C9H13N3.2ClH/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12;;/h6-7,10H,1-5H2;2*1H
Standard InChI Key YBJQJGRCNUUMEM-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C=NC3=C2CCNC3.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride belongs to the imidazo[4,5-c]pyridine family, characterized by a fused bicyclic system containing a five-membered imidazole ring and a six-membered pyridine ring. The cyclopropyl group at the 1-position introduces steric and electronic effects that modulate reactivity and biological interactions . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₉H₁₅Cl₂N₃
Molecular Weight236.14 g/mol
CAS Number1235441-13-0

The dihydrochloride salt form enhances solubility and stability, critical for in vivo applications. X-ray crystallography of analogous compounds reveals planar imidazo-pyridine cores with substituents influencing packing motifs and hydrogen-bonding networks .

Synthesis and Manufacturing Processes

The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization strategies using pyridine-2,3-diamine precursors. For 1-cyclopropyl derivatives, a two-step approach is employed:

  • Reductive Amination: Pyridine-2,3-diamine reacts with cyclopropanecarboxaldehyde under Zn/HCl reduction in H₂O-isopropyl alcohol (IPA) to form the cyclopropyl-substituted intermediate .

  • Cyclization: The intermediate undergoes acid-catalyzed cyclization with HCl to yield the dihydrochloride salt .

Critical parameters include solvent polarity (H₂O-IPA maximizes yield), temperature (80°C for rapid completion), and stoichiometric control to prevent side reactions. This method achieves yields >85% with purity >95% by HPLC .

Pharmacological Properties and Biological Activity

Antimycobacterial Activity

Imidazo[4,5-c]pyridine derivatives demonstrate potent activity against Mycobacterium tuberculosis. In a 2016 study, analogs with amide/urea/sulfonamide substituents exhibited minimum inhibitory concentrations (MIC) of 0.5–2 μg/mL, comparable to first-line drugs like isoniazid . While specific data for the 1-cyclopropyl variant remains unpublished, structural similarities suggest analogous mechanisms targeting cell wall synthesis or enzymatic pathways .

Comparative Analysis with Structural Analogues

CompoundStructural FeaturesBiological Activity
1-Cyclopropyl-imidazo[4,5-c]pyridine dihydrochlorideCyclopropyl at 1-position, dihydrochloride saltAntimycobacterial, immunomodulatory (predicted)
3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-NEthynyl linker, methyl groupKinase inhibition (IC₅₀ = 12 nM)
Imidazo[4,5-c]pyridines with sulfonamideSulfonamide at 3-positionMIC = 0.5 μg/mL against M. tuberculosis

The cyclopropyl group confers metabolic stability compared to bulkier substituents, while the dihydrochloride salt enhances bioavailability .

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